(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

Catalog No.
S1794177
CAS No.
288617-77-6
M.F
C23H25NO4
M. Wt
379,45 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

288617-77-6

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid

Molecular Formula

C23H25NO4

Molecular Weight

379,45 g/mole

InChI

InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1

InChI Key

MRJFPZWLOJOINV-HSZRJFAPSA-N

SMILES

CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

288617-77-6;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoicacid;(R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-2-methylhept-6-enoicacid;(2R)-2-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO]-2-METHYL-6-HEPTENOICACID;SCHEMBL1272380;CTK4G2299;Fmoc-D-2-(4'-pentenyl)alanine;MolPort-009-679-981;ZINC36914705;AKOS005063559;CF-1390;(R)-N-Fmoc-2-(4'-pentenyl)alanine;(R)-N-Fmoc-2-(5'-pentenyl)alanine;AJ-93445;AK109522;AM007125;AN-29053;SC-66595;KB-209607;ST2408128;W-2544;(R)-N-Fmoc-2-amino-2-methyl-6-heptenoicacid;I14-7728;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-hept-6-enoicacid;(2R)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-2-methyl-6-heptenoicacid

Canonical SMILES

CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
  • Peptide Synthesis

    The presence of the Fmoc (Fluorenylmethoxycarbonyl) group suggests this molecule could be a building block for peptide synthesis. Fmoc is a common protecting group used in solid-phase peptide synthesis, a technique for creating peptides in a laboratory setting PubChem, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid: https://pubchem.ncbi.nlm.nih.gov/compound/S_-N-FMoc-2-4-pentenyl_alanine. The "amino" group allows for attachment to other amino acids, while the Fmoc group protects the molecule during synthesis and can be later cleaved to reveal the free amine for peptide bond formation.

  • Organic Chemistry

    The molecule contains an alkene (C=C double bond) which can be involved in various organic reactions. Researchers might study its reactivity or use it as a starting material for further organic synthesis.

  • Medicinal Chemistry

    The specific functionality of the molecule and its potential biological properties are unknown. However, researchers might be interested in investigating its bioactivity for the development of new drugs.

Molecular Structure Analysis

The key features of the molecule include:

  • A central (R)-2-methylhept-6-enoic acid core: This is a carboxylic acid (COOH) with a six-carbon chain containing a double bond (enoic) and a methyl group ((R)- configuration indicates the stereochemistry at the second carbon).
  • An Fmoc (Fluorenylmethoxycarbonyl) group: This bulky aromatic group (Fluorenyl) is linked to the amino group (NH2) through a methoxycarbonyl linker (CH3O-CO-). Fmoc groups are commonly used as protecting groups in peptide synthesis [].

This structure suggests the molecule could be an intermediate or building block in the synthesis of peptides containing a specific (R)-2-methylhept-6-enoyl moiety.


Chemical Reactions Analysis

  • Fmoc deprotection: The Fmoc group can be removed under specific conditions (e.g., basic media) to reveal the free amino group, essential for peptide chain elongation [].
  • Amide bond formation: The free amino group can participate in amide bond formation with another amino acid or peptide fragment during peptide synthesis.
Note

Balanced chemical equations for these reactions require knowledge of the specific reaction conditions and participating molecules.

Further Research

  • Scientific databases like PubChem (PubChem ) can be explored for additional information on the compound, including patents or recent publications that might shed light on its synthesis, properties, and applications.
  • Searching for similar Fmoc-protected amino acids with known properties might provide insights into the potential behavior of this specific compound.

XLogP3

4.7

Wikipedia

(2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-6-heptenoic acid

Dates

Modify: 2023-08-15

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